molecular formula C6H5ClN2O B13655575 4-Methylpyrimidine-5-carbonyl chloride

4-Methylpyrimidine-5-carbonyl chloride

Cat. No.: B13655575
M. Wt: 156.57 g/mol
InChI Key: WEZVJUOASGMRBS-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimidine-5-carbonyl chloride typically involves the chlorination of 4-methylpyrimidine-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acyl chloride.

Reaction:

4-Methylpyrimidine-5-carboxylic acid+SOCl24-Methylpyrimidine-5-carbonyl chloride+SO2+HCl\text{4-Methylpyrimidine-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methylpyrimidine-5-carboxylic acid+SOCl2​→4-Methylpyrimidine-5-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimidine-5-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-methylpyrimidine-5-carboxylic acid.

    Reduction: It can be reduced to 4-methylpyrimidine-5-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) under mild to moderate conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    4-Methylpyrimidine-5-carboxylic acid: Formed by hydrolysis.

    4-Methylpyrimidine-5-methanol: Formed by reduction.

Scientific Research Applications

4-Methylpyrimidine-5-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of antiviral, anticancer, and anti-inflammatory drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-5-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the pyrimidine moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpyrimidine-5-carboxylic acid
  • 4-Methylpyrimidine-5-methanol
  • 4-Methylpyrimidine-5-thioester

Comparison

4-Methylpyrimidine-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through nucleophilic substitution. Compared to its analogs, such as 4-methylpyrimidine-5-carboxylic acid and 4-methylpyrimidine-5-methanol, the carbonyl chloride derivative is more reactive and can be used to introduce a wider range of functional groups into target molecules. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-methylpyrimidine-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4-5(6(7)10)2-8-3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZVJUOASGMRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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